

Spectroscopic Characterization of (4-bromo-1H-pyrazol-1-yl)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: (4-bromo-1H-pyrazol-1-yl)acetonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **(4-bromo-1H-pyrazol-1-yl)acetonitrile**, a key building block in medicinal chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction

(4-bromo-1H-pyrazol-1-yl)acetonitrile ($C_5H_4BrN_3$, Molecular Weight: 186.01 g/mol) is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a bromo-substituent at the 4-position and an acetonitrile group at the 1-position of the pyrazole ring offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of novel pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.

Molecular Structure

To provide a clear visual representation of the molecule, the following diagram illustrates the structure of **(4-bromo-1H-pyrazol-1-yl)acetonitrile**.

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